molecular formula C13H12N2O4 B7047834 2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid

2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid

Cat. No.: B7047834
M. Wt: 260.24 g/mol
InChI Key: UBLXGNZMQVKUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid is a complex organic compound characterized by the presence of a cyanophenoxy group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid typically involves the reaction of 2-cyanophenol with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid is unique due to the combination of the cyanophenoxy group and the pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(2-cyanophenoxy)-2-oxopyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c14-7-9-3-1-2-4-10(9)19-11-5-6-15(13(11)18)8-12(16)17/h1-4,11H,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXGNZMQVKUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1OC2=CC=CC=C2C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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